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2-Acetylamino-3-bromo-5-
Compound Name:
methylpyridine

Cat. No.: B114759

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-
acetylamino-3-bromo-5-methylpyridine, a key heterocyclic building block in medicinal
chemistry and drug development. The document details its synthesis, spectroscopic
characterization, and principal reactions, including palladium-catalyzed cross-coupling
reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic substitutions.
Experimental protocols, derived from closely related analogues, are provided to facilitate the
practical application of this versatile intermediate. All quantitative data is summarized in
structured tables, and key reaction pathways are visualized using diagrams to enhance
understanding.

Introduction

2-Acetylamino-3-bromo-5-methylpyridine is a substituted pyridine derivative of significant
interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and
agrochemical industries. Its structure, featuring an acetylamino group, a bromine atom, and a
methyl group on the pyridine ring, offers multiple sites for chemical modification. The bromine
atom at the 3-position is a key functional group, enabling a variety of cross-coupling and
substitution reactions. This guide aims to provide a detailed understanding of the reactivity of
this compound, empowering researchers to effectively utilize it in their synthetic endeavors.
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Physicochemical and Spectroscopic Data

While extensive experimental data for 2-acetylamino-3-bromo-5-methylpyridine is not readily
available in the public domain, the following table summarizes its basic properties and
expected spectroscopic characteristics based on its structure and data from analogous

compounds.

Property Value Reference
Molecular Formula C8H9BrN20 [1]
Molecular Weight 229.07 g/mol [1]
CAS Number 142404-83-9 [1]
Appearance Expected to be a solid

Signals corresponding to
1H NMR (Predicted) methyl protons, acetyl protons,

and aromatic protons.

Signals for the pyridine ring
13C NMR (Predicted) carbons, methyl carbon, and

carbonyl carbon.

Synthesis of 2-Acetylamino-3-bromo-5-
methylpyridine

The primary synthetic route to 2-acetylamino-3-bromo-5-methylpyridine involves the
acetylation of its corresponding amine precursor, 2-amino-3-bromo-5-methylpyridine.

General Synthesis Workflow

. . Acetylation Acetic Anhydride or Acetyl Chloride
(Z-Am|no—3—bromo—5—methy|pyrldlne)—L>(Base (e.g., Pyridine or Triethylamine))_>( )

Click to download full resolution via product page

Caption: Synthesis of 2-Acetylamino-3-bromo-5-methylpyridine.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b114759?utm_src=pdf-body
https://www.scbt.com/de/p/2-acetylamino-3-bromo-5-methylpyridine-142404-83-9
https://www.scbt.com/de/p/2-acetylamino-3-bromo-5-methylpyridine-142404-83-9
https://www.scbt.com/de/p/2-acetylamino-3-bromo-5-methylpyridine-142404-83-9
https://www.benchchem.com/product/b114759?utm_src=pdf-body
https://www.benchchem.com/product/b114759?utm_src=pdf-body
https://www.benchchem.com/product/b114759?utm_src=pdf-body
https://www.benchchem.com/product/b114759?utm_src=pdf-body-img
https://www.benchchem.com/product/b114759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol (General)

A solution of 2-amino-3-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane or
pyridine) is treated with an acetylating agent such as acetic anhydride or acetyl chloride, often
in the presence of a base to neutralize the acid byproduct. The reaction mixture is typically
stirred at room temperature until completion, followed by an aqueous workup and purification
by recrystallization or column chromatography.

Key Reactions and Reactivity

The reactivity of 2-acetylamino-3-bromo-5-methylpyridine is dominated by the chemistry of
the bromopyridine core. The bromine atom at the 3-position is susceptible to a range of
palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic

substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for the formation of new carbon-carbon and carbon-
heteroatom bonds, making them invaluable in the synthesis of complex molecules.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring
and a variety of organoboron compounds. This reaction is widely used for the synthesis of

biaryl and heteroaryl structures.[2]

(Z-Acetylamino-3-br0mo-5-methylpyridine)

—>(Pd Catalyst (e.g., Pd(PPh3)4) ) [ )
d)/" Base (e.g., K2CO3, K3P0O4)

Aryl/Heteroaryl Boronic Aci
or Ester

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling reaction pathway.

Experimental Protocol (Adapted from analogues for 2-Amino-5-bromo-4-methylpyridine)[3]
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Reagent Molar Equivalents

2-Amino-5-bromo-4-methylpyridine 1.0

Arylboronic acid 1.2

Pd(PPhs)a 0.05

KsPOa 25

Solvent 1,4-Dioxane/Water (4:1)
Procedure:

e To a reaction vessel, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, and
potassium phosphate.

¢ Purge the vessel with an inert gas (e.g., argon or nitrogen).

e Add the palladium catalyst and the degassed solvent system.

o Heat the mixture at 85-95 °C and monitor the reaction by TLC or LC-MS.

» Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

e The organic layer is washed, dried, and concentrated. The product is purified by column
chromatography.

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of
N-aryl and N-heteroaryl amines.[4]

[Z-Acetylamino-3-bromo-5-methylpyridine]

—p( Pd Catalyst (e.g., Pd2(dba)3)
Ligand (e.g., Xantphos) ]
]/' Base (e.g., Cs2CO3)

[Primary or Secondary Amine

Click to download full resolution via product page
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Caption: Buchwald-Hartwig amination reaction pathway.

Experimental Protocol (Adapted from analogues for 2-Amino-5-bromo-4-methylpyridine)[4]

Reagent Molar Equivalents

2-Amino-5-bromo-4-methylpyridine 1.0

Amine 1.2

Pd2z(dba)s 0.02-0.05

Xantphos 0.04-0.1

Cs2C0s3 1.5-2.0

Solvent Toluene or Dioxane
Procedure:

e In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and
base in a reaction tube.

e Add the 2-amino-5-bromo-4-methylpyridine and the amine.

e Add the anhydrous solvent and seal the tube.

e Heat the reaction to 100-110 °C with stirring.

e Monitor the reaction progress by TLC or LC-MS.

» After completion, cool the reaction, dilute with an organic solvent, and filter.
o The filtrate is washed, dried, and concentrated, followed by purification.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and
a terminal alkyne, yielding alkynyl-substituted pyridines.[5]
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[Z-Acetylamino-3-bromo-5-methylpyridine]
Pd Catalyst (e.g., Pd(PPh3)4) .
3-(Alkynyl)-2-acetylamino-
Cu(l) co-catalyst (e.g., Cul) ( 5)-/m)¢/31hylpyri3/ine ]
Base (e.g., Et3N)
Terminal Alkyne

Click to download full resolution via product page

Caption: Sonogashira coupling reaction pathway.

Experimental Protocol (Adapted from analogues for 2-Amino-bromopyridines)[5]

Reagent Molar Equivalents

2-Amino-bromopyridine 1.0

Terminal alkyne 1.2

Pd(PPhs)a 0.02-0.05

Cul 0.05-0.1

Base/Solvent Triethylamine/DMF
Procedure:

e To a degassed solution of the 2-amino-bromopyridine in a mixture of triethylamine and DMF,
add the palladium catalyst and copper(l) iodide.

e Add the terminal alkyne and stir the mixture at room temperature or with gentle heating.
e Monitor the reaction by TLC or LC-MS.

e Upon completion, perform an agqueous workup, extract with an organic solvent, and purify
the product.

Nucleophilic Aromatic Substitution (SNATr)
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While generally less reactive towards SNAr than pyridines with electron-withdrawing groups at
the ortho and para positions, the bromine at the 3-position of 2-acetylamino-3-bromo-5-
methylpyridine can undergo substitution with strong nucleophiles under forcing conditions.
The acetylamino group has a modest influence on the electronic nature of the pyridine ring.

Potential Nucleophiles:

o Alkoxides (e.g., sodium methoxide)

e Thiolates (e.g., sodium thiophenoxide)

e Amines (under high temperature/pressure)

General Reaction Conditions:

o High temperatures are often required.

e A polar aprotic solvent such as DMF, DMSO, or NMP is typically used.

e The presence of a strong base may be necessary to generate the active nucleophile.

Conclusion

2-Acetylamino-3-bromo-5-methylpyridine is a versatile synthetic intermediate with a rich and
predictable reactivity profile. Its susceptibility to a range of palladium-catalyzed cross-coupling
reactions makes it an excellent scaffold for the synthesis of highly functionalized pyridine
derivatives. While direct experimental data for this specific compound is limited, the provided
protocols for analogous structures offer a solid foundation for researchers to develop efficient
synthetic routes towards their target molecules. Careful optimization of reaction conditions will
be key to achieving high yields and purity in the derivatization of this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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